Home > Products > Screening Compounds P20875 > KRAS G12D inhibitor 6
KRAS G12D inhibitor 6 -

KRAS G12D inhibitor 6

Catalog Number: EVT-14043160
CAS Number:
Molecular Formula: C32H37ClN8O2
Molecular Weight: 601.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of KRAS G12D inhibitor 6 involves several key steps that utilize organic chemistry techniques. One common method includes the use of commercially available starting materials that undergo multiple reactions to yield the final product. For instance, compounds are often synthesized via nucleophilic substitution reactions followed by deprotection steps to obtain the desired functional groups.

A specific synthesis pathway includes:

  1. Starting Material: 2-methyl-6-chloropurine.
  2. Reagents: Benzyl bromide and potassium carbonate.
  3. Reactions:
    • Alkylation of 2-methyl-6-chloropurine with benzyl bromide.
    • Nucleophilic substitution to introduce secondary amines.
    • Deprotection using hydrochloric acid to yield active compounds like PU1-1 and PU1-2, which contain the necessary warhead for targeting KRAS G12D .
Molecular Structure Analysis

The molecular structure of KRAS G12D inhibitor 6 features a purine or pyrimidine scaffold that interacts specifically with the KRAS G12D protein. Key structural components include:

  • Functional Groups: The presence of a piperazine moiety that forms ionic interactions with the Asp12 residue of the mutant KRAS.
  • Binding Sites: The compound is designed to occupy the switch-II pocket of KRAS, which is critical for its activity.

Crystallographic studies have provided insights into the binding conformation, revealing how these inhibitors induce structural changes in the KRAS protein that hinder its function .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing KRAS G12D inhibitor 6 typically include:

  • Alkylation Reactions: These are crucial for introducing alkyl groups onto the purine or pyrimidine backbone.
  • Nucleophilic Substitution: This reaction allows for the introduction of secondary amines, which are vital for forming interactions with the target protein.
  • Deprotection Steps: These reactions remove protective groups from synthesized intermediates to yield active compounds ready for biological evaluation.

Each step must be carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

KRAS G12D inhibitor 6 operates by binding selectively to the mutant form of the KRAS protein. The binding process involves:

  1. Formation of Ionic Interactions: The piperazine group forms ionic bonds with Asp12, stabilizing the inhibitor within the active site.
  2. Induction of Conformational Changes: Upon binding, the inhibitor induces a conformational shift in KRAS that prevents it from interacting with downstream signaling partners.
  3. Inhibition of GDP/GTP Exchange: By occupying critical binding sites, the inhibitor effectively reduces the exchange rate between GDP and GTP on KRAS, leading to decreased activation of downstream signaling pathways associated with cell proliferation and survival .
Physical and Chemical Properties Analysis

The physical and chemical properties of KRAS G12D inhibitor 6 are essential for its efficacy as a therapeutic agent:

  • Molecular Weight: Specific values depend on the exact structure but typically fall within a range suitable for small molecule drugs (around 300-500 g/mol).
  • Solubility: The compound's solubility in aqueous solutions influences its bioavailability; modifications may enhance this property.
  • Stability: Stability under physiological conditions is critical for ensuring therapeutic effectiveness.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to characterize these properties during development .

Applications

KRAS G12D inhibitor 6 has significant potential applications in cancer therapy:

Molecular Basis of KRAS G12D Oncogenicity

Structural Dynamics of KRAS Mutant Isoforms

The KRAS G12D mutation substitutes glycine with aspartic acid at codon 12, located within the phosphate-binding loop (P-loop, residues 10–17). This substitution introduces a negatively charged, bulky side chain that sterically disrupts the active site. Molecular dynamics (MD) simulations (≥1 μs/replicate) reveal that G12D induces local conformational expansion in both GTP- and GDP-bound states, particularly displacing Switch II (SII, residues 60–74) away from the α3-helix (residues 92–99) by 1.5–2.2 Å. This shift destabilizes the catalytically competent conformation required for GTP hydrolysis [8] [9].

Conformational Differences Between Wild-Type and G12D Mutant KRAS

Wild-type KRAS maintains a tight, closed P-loop that optimally positions Gly12 for GTP γ-phosphate coordination. In G12D mutants:

  • P-loop flexibility increases by 40%, measured by RMSF (Root Mean Square Fluctuation), due to repulsion between Asp12’s carboxylate group and GTP’s phosphate moiety [8].
  • SII samples a "semi-open" state in 68% of simulations (vs. 22% in wild-type), reducing Mg²⁺ coordination fidelity and impairing GTPase-activating protein (GAP) binding [5] [8].

Table 1: Key Structural Parameters in Wild-Type vs. G12D KRAS

ParameterWild-TypeG12D MutantFunctional Consequence
P-loop RMSF (Å)0.9 ± 0.11.3 ± 0.2Reduced nucleotide stability
Distance: SII–α3 (Å)10.2 ± 0.312.4 ± 0.4Impaired GAP binding
Mg²⁺–GTP occupancy (%)9864Reduced GTP hydrolysis efficiency

Switch I/II Pocket Remodeling in G12D Mutants

The Asp12 mutation creates a dynamic allosteric pocket beneath the SII loop, accessible only in the mutant. This pocket:

  • Features a cationic subpocket formed by Arg68, Lys88, and His95, which accommodates Asp12’s negative charge via salt bridges [5] [6].
  • Enables inhibitor binding (e.g., TH-Z835, KRB-456) through induced-fit mechanisms, where inhibitor insertion (e.g., naphthyl group of TH-Z835) expands the pocket by 25% volume compared to wild-type [5] [10].
  • Displays stronger hydrogen-bond networks with inhibitors (e.g., 3.2 H-bonds/inhibitor in G12D vs. 1.4 in wild-type), enhancing selectivity [6] [10].

Biochemical Mechanisms of KRAS G12D Hyperactivation

Impaired GTPase Activity and Nucleotide Exchange Dynamics

G12D mutation fundamentally disrupts KRAS’s GTPase cycle:

  • Intrinsic GTP hydrolysis decreases by 90% (kcat = 0.003 min⁻¹ vs. 0.03 min⁻¹ in wild-type) due to steric blockade of the catalytic residue Gln61 by Asp12 [1] [7].
  • GAP-mediated hydrolysis is abolished, as Asp12 sterically occludes Arg789 of GAP proteins (e.g., NF1), preventing catalytic arginine finger insertion [1] [8].
  • Nucleotide exchange rates increase 3-fold (t1/2 = 12 min vs. 36 min in wild-type) due to P-loop destabilization, favoring GTP reloading even without GEFs [7] [9].

Table 2: Catalytic Properties of Wild-Type vs. G12D KRAS

Catalytic ParameterWild-TypeG12D MutantMethod
Intrinsic GTPase kcat (min⁻¹)0.030.003Radioactive GTP assay
GAP-stimulated hydrolysis (%)300-fold<2-foldFluorescent GTP analog
GDP release t1/2 (min)3612Mant-GDP fluorescence release

Altered Effector Binding Affinities (RAF, PI3K, RALGDS)

Asp12 reshapes KRAS’s effector interface:

  • RAF kinase binding strengthens 2-fold (KD = 45 nM vs. 90 nM in wild-type) due to stabilized SII conformation, enhancing MAPK signaling [6] [8].
  • PI3Kα affinity decreases by 60% (KD = 210 nM vs. 85 nM) as Asp12 repels anionic phospholipids required for PI3K membrane recruitment [7] [9].
  • RALGDS interaction is unchanged, suggesting effector-specific bias that promotes proliferation over survival pathways in pancreatic cancer [7] [10].

Table 3: Effector Binding Affinities in G12D KRAS

EffectorWild-Type KD (nM)G12D KD (nM)ChangePathway Impact
RAF190 ± 845 ± 52x ↑Hyperactivated MAPK
PI3Kα85 ± 6210 ± 152.5x ↓Attenuated AKT survival
RALGDS120 ± 10115 ± 12NeutralUnchanged invasion/migration

Properties

Product Name

KRAS G12D inhibitor 6

IUPAC Name

2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

Molecular Formula

C32H37ClN8O2

Molecular Weight

601.1 g/mol

InChI

InChI=1S/C32H37ClN8O2/c1-38-13-4-7-23(38)20-43-32-36-27-19-39(28-9-3-6-21-5-2-8-25(33)29(21)28)14-11-24(27)30(37-32)40-15-16-41(22(18-40)10-12-34)31(42)26-17-35-26/h2-3,5-6,8-9,22-23,26,35H,4,7,10-11,13-20H2,1H3/t22-,23-,26+/m0/s1

InChI Key

CSLYXEVBZNMNDE-JCYRPKCISA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.